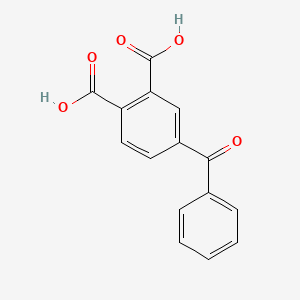

4-Benzoylphthalic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 4-Benzoylphthalic acid, such as 4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid and its derivatives, involves novel routes starting from 4-nitro-1,8-naphthalic acid reacting with benzyl cyanide in the presence of alkali, leading to various products including disperse dyes upon further reactions (Prabhu & Seshadri, 1984). Another study focuses on the tandem carbon-carbon bond insertion and intramolecular aldol reaction of benzyne with aroylacetones, leading to the formation of 4-aryl-2-naphthols and 3-aryl-1-naphthols (Okuma et al., 2012).

Molecular Structure Analysis

The structure of compounds similar to 4-Benzoylphthalic acid, such as 4-(3-Benzoylthioureido)benzoic acid, has been examined through various spectroscopic techniques including MS, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible, alongside crystallography, revealing detailed insights into their molecular configuration (Aydın et al., 2010).

Chemical Reactions and Properties

The reactivity of similar compounds has been explored, showing that 4-chlorobenzo[c][2,7]naphthyridines, for example, are prepared for Pd(0) coupling reaction or nucleophilic substitution, leading to 4-aroyl-benzo[e][2,7]naphthyridines via aroylation with arenecarbaldehydes (Duvey et al., 2001).

Physical Properties Analysis

Studies on the aggregation-enhanced emission and solid-state emission from naphthalimide derivatives provide insights into the physical properties of similar compounds. These investigations reveal how nanoaggregates' formation in solution and their photophysical properties can be influenced by molecular interactions and structural modifications (Srivastava et al., 2016).

Chemical Properties Analysis

The synthesis and characterization of 4-(dibromomethyl)benzenecarbaldehyde and subsequent reactions leading to the formation of imines and acetals, showcase the chemical properties and reactivity patterns of benzoylphthalic acid derivatives. This study highlights the versatility of these compounds in forming various chemically significant structures (Gazizov et al., 2016).

Wissenschaftliche Forschungsanwendungen

Aggregation Enhanced Emission

- Research by Srivastava et al. (2016) focuses on 1,8-naphthalimide derivatives, related to benzoic acid compounds like 4-Benzoylphthalic acid. These compounds form nanoaggregates in specific solutions and exhibit aggregation-enhanced emission, useful in material sciences and photophysics (Srivastava, Singh, & Mishra, 2016).

Synthesis and Characterization for Biological Activity

- A 2019 study by Radi et al. discusses the synthesis of new compounds derived from 4-amino benzoic acid, a similar compound to 4-Benzoylphthalic acid. These compounds are tested for their biological activity against different bacteria, demonstrating potential pharmaceutical applications (Radi et al., 2019).

Corrosion Inhibition

- Chafiq et al. (2020) studied spirocyclopropane derivatives for corrosion inhibition in metals. This research is significant in industrial applications, highlighting the potential of benzoic acid derivatives in protecting materials (Chafiq et al., 2020).

Atmospheric Chemistry

- A study on the ozone processing of organic coatings in the atmosphere, by Net et al. (2009), reveals the complex interactions involving benzoic acid derivatives, shedding light on environmental chemistry and atmospheric processes (Net et al., 2009).

Fluorescence Probing

- Research by Bekere et al. (2013) on 4-amino-1,8-naphthalimide derivatives, including compounds related to 4-Benzoylphthalic acid, demonstrates their use as fluorescent probes for nanoparticles, important in nanotechnology and materials science (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).

Polymer Science

- Mayershofer et al. (2006) explored the synthesis of ruthenium-based catalysts using benzoic acid derivatives for polymerization processes. This has implications in the field of polymer chemistry and materials engineering (Mayershofer, Nuyken, & Buchmeiser, 2006).

Biomedical Applications

- Abatangelo et al. (2020) delve into the biological roles of hyaluronic acid and its derivatives, including those related to benzoic acid, in various medical fields like ophthalmology and cancer therapy (Abatangelo, Vindigni, Avruscio, Pandis, & Brun, 2020).

Safety and Hazards

Safety measures for handling 4-Benzoylphthalic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, benzoic acid derivatives have been found to inhibit the activity of certain enzymes, such as benzoate 4-monooxygenase .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition . The compound may bind to its target, altering its structure and function, leading to changes in the biochemical processes in which the target is involved .

Biochemical Pathways

For example, 4-hydroxybenzoic acid, a phenolic derivative of benzoic acid, is involved in several catabolic pathways in Pseudarthrobacter phenanthrenivorans . It’s plausible that 4-Benzoylphthalic acid might also be involved in similar pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as benzoic acid derivatives, have been studied . These studies suggest that such compounds can be absorbed and distributed in the body, metabolized (often via the P450 system), and excreted .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound’s action could lead to changes in the activity of its target proteins or enzymes, potentially affecting the biochemical processes in which these targets are involved .

Action Environment

The action, efficacy, and stability of 4-Benzoylphthalic acid can be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other compounds . .

Eigenschaften

IUPAC Name |

4-benzoylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-13(9-4-2-1-3-5-9)10-6-7-11(14(17)18)12(8-10)15(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVNHEZUTFXFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332491 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylphthalic acid | |

CAS RN |

3885-88-9 | |

| Record name | 4-Benzoylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

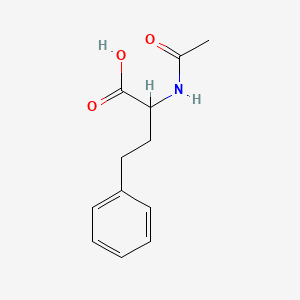

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

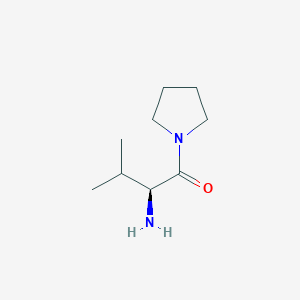

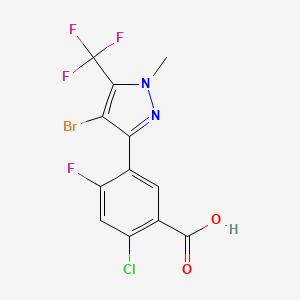

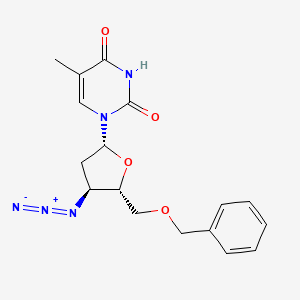

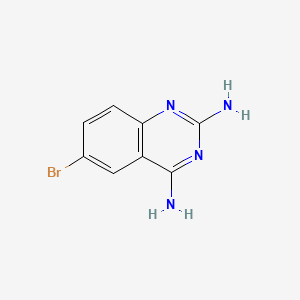

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)